molecular formula C15H21IN2O2Si B1393114 N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide CAS No. 1186310-88-2

N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide

Cat. No.: B1393114
CAS No.: 1186310-88-2
M. Wt: 416.33 g/mol
InChI Key: NQGXPZFYJZPDJR-UHFFFAOYSA-N
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Description

N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (CAS: 1186310-88-2) is a pyridine-fused heterocyclic compound with a unique structural framework. Its molecular formula is C₁₅H₂₀IN₂O₂Si, and it features:

  • A furo[3,2-b]pyridine core, which combines a furan ring and pyridine ring system.
  • A trimethylsilyl (TMS) group at the 2-position, enhancing steric bulk and influencing electronic properties.
  • An iodo substituent at the 6-position, which is critical for cross-coupling reactions in medicinal chemistry or materials science.
  • A pivalamide group at the 7-position, providing stability and modulating solubility .

This compound is classified under HS code 29349990.90, indicating its use as a nitrogen-containing heterocyclic derivative in research and industrial applications .

Properties

IUPAC Name

N-(6-iodo-2-trimethylsilylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2Si/c1-15(2,3)14(19)18-12-9(16)8-17-10-7-11(20-13(10)12)21(4,5)6/h7-8H,1-6H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXPZFYJZPDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1I)C=C(O2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674103
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-88-2
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Furo[3,2-b]pyridine Core

The core heterocycle is generally synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and furan precursors. Typical methods include:

  • Intramolecular cyclization: Starting from 2-hydroxy-3-pyridinecarboxaldehydes or related substrates, cyclization under acidic or basic conditions forms the fused furo[3,2-b]pyridine ring.
  • Cross-coupling approaches: Palladium-catalyzed coupling reactions between halogenated pyridines and furan derivatives can also be employed to build the bicyclic system.

Selective Iodination at the 6-Position

Selective iodination is achieved using electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction conditions are optimized to iodinate specifically at the 6-position of the fused ring without affecting other reactive sites.

  • Reaction conditions: Typically carried out in solvents like dichloromethane or acetonitrile at low temperatures (0 to 25 °C).
  • Use of directing groups or steric hindrance to enhance regioselectivity.

Introduction of the Trimethylsilyl Group at the 2-Position

The trimethylsilyl group is introduced to protect the 2-position hydroxyl or amino functionalities or to modify reactivity:

  • Silylation reagents: Trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of a base such as imidazole or triethylamine.
  • Reaction typically proceeds under anhydrous conditions to prevent hydrolysis.
  • The TMS group serves as a protecting group that can be removed later by fluoride sources like tetrabutylammonium fluoride (TBAF).

Formation of the Pivalamide Moiety

The pivalamide group is introduced via amide bond formation between the amino group on the heterocycle and pivaloyl chloride or pivalic anhydride:

  • Reaction conditions: Usually performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge HCl.
  • Temperature control (0 to 25 °C) to avoid side reactions.
  • Purification by column chromatography or recrystallization to isolate the pure amide.
Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 Pyridine derivative + furan precursor Acid/base catalysis or Pd-catalyzed coupling Formation of furo[3,2-b]pyridine core
2 Furo[3,2-b]pyridine intermediate ICl or NIS, DCM/ACN, 0–25 °C Selective iodination at 6-position
3 6-Iodo-furo[3,2-b]pyridine TMSCl or BSA, base (imidazole/Et3N), anhydrous solvent Introduction of trimethylsilyl group at 2-position
4 2-(Trimethylsilyl)-6-iodo-furo[3,2-b]pyridine Pivaloyl chloride or anhydride, base, DCM/THF Formation of pivalamide moiety at 7-position
  • Regioselectivity: The iodination step is critical; controlling temperature and reagent equivalents improves selectivity, reducing poly-iodination or undesired substitution.
  • Silylation efficiency: Anhydrous conditions and fresh reagents maximize TMS group installation yields.
  • Amide bond formation: Using freshly distilled pivaloyl chloride and dry solvents enhances reaction rates and product purity.
  • Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates desired product from side products.

The preparation of N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide involves a sequence of well-established organic transformations including heterocyclic ring formation, selective halogenation, silylation, and amide coupling. Careful optimization of reaction conditions at each step ensures high yields and purity of the final compound. The presence of the iodine atom and the trimethylsilyl group provides versatile handles for further chemical modifications, making this compound valuable in synthetic and medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and processes. The trimethylsilyl group could enhance membrane permeability, while the iodine atom might participate in halogen bonding, affecting molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups. Below is a detailed comparison based on molecular properties, reactivity, and commercial availability:

Substituent Variations in Pyridine Derivatives

Table 1: Key Structural and Commercial Differences
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Catalog # (Price for 1 g) Source
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (1186310-88-2) C₁₅H₂₀IN₂O₂Si 440.30 Furopyridine, Iodo, TMS, Pivalamide Not listed
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, Iodo, Formyl, Pivalamide HB180-1 ($500)
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide (HB183) C₁₃H₂₀ClIN₂OSi 410.75 Chloro, Iodo, TMS, Pivalamide HB183-1 ($500)
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (1142192-62-8) C₁₅H₂₂N₂O₂Si 290.44 Furopyridine, TMS, Pivalamide (no iodine) 035778 ($1,200*)
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide (HB232) C₁₁H₁₅IN₂O₂ 362.15 Iodo, Methoxy, Pivalamide HB232-1 ($240)

*Price converted from 8,600 CNY ().

Key Observations:

Iodo vs. Chloro Substituents :

  • Iodo substituents (as in the target compound and HB180) are advantageous for Suzuki-Miyaura coupling reactions, whereas chloro groups (HB180, HB183) are less reactive but cost-effective .
  • The absence of iodine in CAS 1142192-62-8 reduces molecular weight (290.44 vs. 440.30) but limits cross-coupling utility .

Trimethylsilyl (TMS) Group :

  • TMS groups (present in the target compound and HB183) improve lipophilicity and steric protection of reactive sites .
Table 2: Functional Group Influence
Functional Group Role in Reactivity/Applications Example Compounds
Iodo Cross-coupling reactions (e.g., drug intermediate synthesis) Target compound, HB180
Trimethylsilyl (TMS) Stabilizes intermediates; modifies electron density Target compound, HB183
Pivalamide Enhances metabolic stability; reduces polarity All compounds in Table 1
Formyl Electrophilic site for nucleophilic additions HB180 ()

Commercial Availability and Pricing Trends

  • High-Cost Compounds : Derivatives with iodine and TMS (e.g., target compound, HB183) are priced higher ($500–$1,200/g) due to synthetic complexity and reagent costs .

Research and Industrial Relevance

The target compound’s combination of iodo , TMS , and furopyridine makes it valuable for:

  • Medicinal Chemistry : As a building block for kinase inhibitors or antiviral agents.
  • Materials Science : In organic semiconductors due to extended conjugation. Comparatively, simpler analogs like HB232 are more suited for preliminary structure-activity relationship (SAR) studies.

Biological Activity

N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁IN₂O₂Si, with a molecular weight of 416.33 g/mol. The compound features a furo-pyridine core structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₁IN₂O₂Si
Molecular Weight416.33 g/mol
CAS Number1186310-88-2
MDL NumberMFCD12922800
Hazard ClassificationIrritant

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against certain bacterial strains. The presence of iodine in its structure may contribute to its efficacy by disrupting microbial cell membranes.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis in specific types of cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

A review of available literature reveals several key studies exploring the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting promising anticancer properties.
  • Enzyme Inhibition Study :
    • Objective : To identify the inhibitory effects on specific metabolic enzymes.
    • Methodology : Enzyme assays were conducted to measure activity levels in the presence of the compound.
    • Results : Significant inhibition of lactate dehydrogenase was noted, which could be relevant for metabolic disease therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide?

  • Methodology : Begin with halogenation or silylation of the furopyridine core. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid, while trimethylsilyl groups are introduced via nucleophilic substitution with trimethylsilyl chloride under anhydrous conditions . The pivalamide moiety is typically installed via amidation of an intermediate amine using pivaloyl chloride in the presence of a base (e.g., triethylamine) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-functionalization.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR for confirming substituent positions and stereochemistry. The trimethylsilyl group shows a distinct singlet at ~0.3 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected M+H+^+ for C16_{16}H22_{22}IN2_2O2_2Si requires precise mass matching).
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-I stretches (~500–600 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Use fume hoods, nitrile gloves, and protective eyewear. The iodine and silyl groups may release toxic fumes upon decomposition .
  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the silyl group .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of the furopyridine core?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate electron density distribution. The 3- and 5-positions are often electrophilic hotspots due to the electron-withdrawing effects of iodine and the amide group .
  • Example : For Suzuki-Miyaura coupling, prioritize boron reagents targeting the 5-position based on computed Fukui indices .

Q. How to resolve contradictions in reported biological activity data for furopyridine analogs?

  • Methodology :

  • Controlled Replication : Reproduce assays under standardized conditions (e.g., consistent cell lines, solvent controls).
  • Metabolite Analysis : Use LC-MS to identify degradation products that may confound activity readings .
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) to isolate substituent-specific effects .

Q. What strategies optimize the stability of this compound in aqueous media for biological studies?

  • Methodology :

  • Formulation : Encapsulate in cyclodextrins or liposomes to shield hydrolytically sensitive groups (e.g., silyl).
  • pH Control : Maintain pH 6–7 to minimize deiodination or silyl group cleavage .

Key Research Recommendations

  • Synthetic Chemistry : Explore photoredox catalysis for late-stage C-H functionalization to diversify the furopyridine core .
  • Biological Studies : Prioritize in vitro kinase inhibition assays, leveraging the compound’s structural similarity to ATP-binding site inhibitors .
  • Computational Tools : Apply machine learning to predict metabolic pathways and toxicity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
Reactant of Route 2
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide

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